One study mentions that the reduction of 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazol-4-one using sodium borohydride (NaBH4) results in a 9:1 mixture of 3a,4-cis and 3a,4-trans isomers of 3-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazol-4-ol. [] This suggests a preference for the formation of the cis isomer during the reduction.
Related Compounds
3-Aryltetrahydrocyclopent[d]isoxazol-4-ones
Relevance: This group of compounds exhibits a close structural resemblance to 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole. The primary distinction lies in the substitution at the 3-position, where the methyl group in the target compound is replaced by an aryl group. Additionally, the presence of a carbonyl group at the 4-position in 3-Aryltetrahydrocyclopent[d]isoxazol-4-ones represents a key structural difference. Despite these variations, both groups share the fundamental tetrahydrocyclopent[d]isoxazole framework, highlighting their close structural relationship. []
3-Aryltetrahydrocyclopent-1,2-isoxazol-4-ols
Relevance: These compounds share a close structural kinship with 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole, primarily due to the shared tetrahydrocyclopent[d]isoxazole scaffold. The key structural distinctions arise from the aryl substituent at the 3-position and the hydroxyl group at the 4-position in 3-Aryltetrahydrocyclopent-1,2-isoxazol-4-ols, contrasting with the methyl group and absence of a substituent at the corresponding positions in the target compound. Nevertheless, the common core structure underscores their structural relatedness. []
Relevance: While structurally distinct from 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole, this compound bears relevance due to the presence of the isoxazole ring system. Both compounds share this heterocyclic motif, indicating a degree of structural relatedness. Notably, 3a,7a-cis-3-Phenyl-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxol-7-one incorporates an additional fused benzene ring and a six-membered alicyclic ring, distinguishing it from the target compound's five-membered ring system. Nonetheless, the common isoxazole core structure highlights their connection within a broader chemical context. []
Compound Description: This compound is a conformationally constrained analog of aspartic acid. []
Relevance: This compound contains the same core structure (the tetrahydrocyclopent[d]isoxazole) as 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole. The difference is that the methyl group in the 3-position of the main compound is replaced by a carboxyl group, and an amino group and a hydroxyl group are added to the 4-position. []
Compound Description: HIP-A is a conformationally constrained aspartate and glutamate analog. Research indicated HIP-A as a potent, non-competitive inhibitor of [H]L-glutamate uptake, demonstrating inhibitory effects on excitatory amino acid transporters (EAATs) similar to DL-threo-benzyloxyaspartic acid (TBOA) and dihydrokainate (DHK). Importantly, HIP-A exhibited a unique inhibitory profile, significantly impacting L-glutamate-induced [H]D-aspartate release at concentrations minimally affecting L-glutamate uptake, suggesting a distinct mechanism targeting L-glutamate-triggered processes beyond L-glutamate translocation itself. []
Relevance: Both this compound and 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole belong to the heterocyclic compound class. Although they have different heterocycles, they both contain isoxazole rings in their core structure. []
Compound Description: HIP-B, similar to HIP-A, is a conformationally constrained aspartate and glutamate analog. Like HIP-A, HIP-B exhibited potent, non-competitive inhibition of [H]L-glutamate uptake, acting as an EAAT blocker rather than a substrate. Interestingly, both compounds displayed a unique inhibitory profile, affecting L-glutamate-induced [H]D-aspartate release at concentrations where L-glutamate uptake remained largely unaffected, suggesting a distinct mechanism targeting L-glutamate-triggered processes independent of L-glutamate translocation. []
Relevance: Both this compound and 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole belong to the heterocyclic compound class. Although they have different heterocycles, they both contain isoxazole rings in their core structure. []
Compound Description: The four stereoisomers of this compound were synthesized and tested for their activity at ionotropic and metabotropic glutamate receptor subtypes. [] The most potent NMDA receptor antagonists exhibited significant neuroprotective effects.
Relevance: This compound and 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole share the isoxazole ring as a core structural feature, classifying them within the broader category of isoxazole-containing compounds. Both compounds feature substitutions around the isoxazole ring, further emphasizing their structural similarities. []
Compound Description: The four stereoisomers of this compound, a bicyclic analog of 5-(2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid, were synthesized and tested for their activity at ionotropic and metabotropic glutamate receptor subtypes. [] The most potent NMDA receptor antagonists in this series also exhibited significant neuroprotective effects.
Relevance: Both this compound and 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole belong to the heterocyclic compound class and share the tetrahydrocyclopent[d]isoxazole ring as a core structural motif. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rineterkib is an inhibitor of extracellular signal-regulated kinase (ERK) being investigated in NCT04097821 (A Randomized, Open-label, Phase I/II Open Platform Study Evaluating Safety and Efficacy of Novel Ruxolitinib Combinations in Myelofibrosis Patients). Rineterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, rineterkib binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in numerous tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Didesmethylrocaglamide is a naturally-occurring derivative of [rocaglamide] and belongs to a class of anti-cancer phytochemicals referred to as "rocaglamides" derived from plants of the genus Aglaia. While traditionally used for their insecticidal benefits, this class of compounds is now being studied for use as chemotherapeutic agents in the treatment of various leukemias, lymphomas, and carcinomas. Of the known derivatives of rocaglamide, didesmethylrocaglamide appears to carry the most potent anti-tumour activity. Didesmethylrocaglamide is a natural product found in Aglaia argentea, Aglaia perviridis, and other organisms with data available.